molecular formula C19H18N2O2 B2418606 N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852372-00-0

N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2418606
CAS No.: 852372-00-0
M. Wt: 306.365
InChI Key: IXBJRCBPZUURKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical and Spectroscopic Studies

N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and similar compounds have been extensively studied through spectroscopic methods. In particular, Arjunan et al. (2012) investigated the structural, thermodynamical, and vibrational characteristics of related compounds using ab initio and DFT studies. They focused on understanding the steric influence of methyl groups on the characteristic frequencies of the amide group (Arjunan, Kalaivani, Sakiladevi, Carthigayan, & Mohan, 2012).

Biological Evaluation as Cannabinoid Receptor Ligands

Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, including compounds similar to the one . Their preliminary biological evaluation showed that certain derivatives are potent and selective ligands for the cannabinoid receptor type 2, with significant binding affinity (Moldovan, Deuther-Conrad, Horti, & Brust, 2017).

Application in Synthesis and Chemical Studies

Skladchikov et al. (2013) focused on the synthesis and Heck cyclization of compounds structurally related to this compound. Their work offers insight into the chemical properties and potential applications in synthetic chemistry (Skladchikov, Suponitskii, & Gataullin, 2013).

Investigation of Conformational Properties

Herbert and Kelleher (1994) conducted a study on similar compounds to understand their solution conformation using NMR and molecular modelling. This kind of research is critical in understanding the dynamic behavior of such molecules in different environments (Herbert & Kelleher, 1994).

Exploration in Marine Drug Development

Ibrahim et al. (2017) investigated marine indole alkaloids, including derivatives similar to the compound , revealing their potential as antidepressant and sedative drug leads. This study highlights the importance of structural modification in drug discovery (Ibrahim, El-Alfy, Ezel, Radwan, Shilabin, Kochanowska-Karamyan, Abd-Alla, Otsuka, & Hamann, 2017).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-11-8-12(2)10-14(9-11)21-19(23)18(22)17-13(3)20-16-7-5-4-6-15(16)17/h4-10,20H,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBJRCBPZUURKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.